5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. The compound's IUPAC name reflects its complex structure, which is composed of a spirocyclic framework that incorporates a hydroxymethyl group. This compound is classified under the category of azaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one belongs to the class of spirocyclic compounds, specifically azaspiro compounds, which are known for their potential pharmacological properties. These compounds often exhibit activity against various biological targets, making them of interest in drug discovery and development.
The synthesis of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one typically involves several key steps:
The synthesis can be optimized by varying reaction parameters such as solvent choice, temperature, and reaction time to improve yield and selectivity. Additionally, multicomponent reactions have been explored to streamline the synthesis process by combining multiple reactants into a single step .
The molecular structure of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one features a spirocyclic arrangement with a hydroxymethyl substituent at one position and an oxo group at another. The compound exhibits chirality due to its spiro configuration.
Key structural data includes:
The compound can participate in various chemical reactions typical for spirocyclic compounds, including:
Reactions involving this compound may be influenced by steric and electronic factors due to its unique structure, which can affect reactivity and selectivity in synthetic applications .
Research indicates that modifications to the azaspiro framework can significantly impact pharmacological profiles, suggesting that understanding these mechanisms is crucial for drug development.
Key physical properties include:
Chemical properties are influenced by functional groups present in the molecule:
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one has potential applications in various fields:
Retrosynthetic analysis dissects the target into cyclohexanone-derived precursors and amino-alcohol components. Key design strategies include:
Table 1: Key Precursors for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
Precursor Type | Role in Synthesis | Example |
---|---|---|
Alkynyl-tethered NHP Esters | Radical cyclization substrates | Ethynylcyclohexyl-NHP ester |
Chiral Epoxides | Hydroxymethyl source with stereocontrol | (R)-Glycidyl tosylate |
exo-Glycals | Oxygen heterocycle donors | Tri-O-benzyl-D-glucal |
Multicomponent reactions (MCRs) streamline the simultaneous formation of C–N and C–O bonds:
Table 2: Multicomponent Approaches to Azaspirocycles
Method | Key Components | Yield Range | Stereoselectivity |
---|---|---|---|
Aza-Sakurai Cyclization | Ketone, amino allylsilane, Lewis acid | 65–88% | dr > 95:5 |
Iron/HAT-Mediated Coupling | exo-Glycal, quinone, Fe(III) catalyst | 70–92% | dr up to 98:2 |
Photoinduced Decarboxylation | NHP ester, Eosin Y, Hünig’s base | 60–85% | Diastereoconvergent |
Though less documented for this specific compound, ring-closing metathesis (RCM) is viable for analogous diazaspirocycles:
Saturation of alkene intermediates is critical for accessing the perhydro-9-oxa-2-azaspiro[5.5]undecane system:
Table 3: Hydrogenation Methods for Spirocyclic Intermediates
Catalyst | Conditions | Substrate Scope | Yield | Diastereoselectivity |
---|---|---|---|---|
[Rh(fluorescein)] | 25°C, 1 atm H₂, EtOAc | Methoxyspiroenones | ~100% | Retention of configuration |
10% Pd/C | 25°C, 3 atm H₂, EtOH | exo-Methylene spirocycles | 85–95% | syn addition |
RhCl(PPh₃)₃ (Wilkinson’s) | 40°C, 4 atm H₂, toluene | Enamides | 75–90% | >99% ee retention |
Chiral purity and removal of metal residues are paramount:
Table 4: Purification Techniques for Azaspirocycles
Technique | Application | Conditions | Purity Outcome |
---|---|---|---|
RP-HPLC | Diastereomer separation | 0.1% TFA in H₂O/MeCN (70:30 to 40:60) | >99% dr |
Diastereomeric Salt Cryst. | Enantiopure isolation | L-Tartaric acid in EtOH/H₂O (9:1), 4°C | e.e. 98–99% |
SiliaBond Thiol Filtration | Rh/Pd removal | Toluene, 25°C, 2 h | Metal residues <5 ppm |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0